molecular formula C15H12N4O B7558478 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide

1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide

Cat. No. B7558478
M. Wt: 264.28 g/mol
InChI Key: MPPWLIPFCAPJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PP2A inhibitor and has been found to have promising results in various research studies.

Scientific Research Applications

1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide has been found to have promising results in various scientific research studies. One of the most significant applications of this compound is in cancer research. It has been found to inhibit the activity of protein phosphatase 2A (PP2A), which is a tumor suppressor protein. This inhibition leads to the activation of various signaling pathways that can induce apoptosis in cancer cells. Additionally, this compound has also been found to have potential applications in neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Mechanism of Action

The mechanism of action of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide involves the inhibition of protein phosphatase 2A (PP2A). PP2A is a tumor suppressor protein that regulates various cellular processes, including cell division, cell growth, and apoptosis. The inhibition of PP2A by 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide leads to the activation of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide has been found to have various biochemical and physiological effects. The inhibition of PP2A by this compound leads to the activation of various signaling pathways, which can induce apoptosis in cancer cells. Additionally, this compound has also been found to have potential applications in neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide in lab experiments is its potential applications in cancer research and neurodegenerative disorders. Additionally, this compound has also been found to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and require specialized equipment.

Future Directions

There are various future directions for the research and development of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide. One of the future directions is to explore its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research can be conducted to improve the synthesis method of this compound, making it more efficient and cost-effective. Furthermore, the development of new analogs of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide can also be explored to improve its efficacy and specificity in various diseases.

Synthesis Methods

The synthesis of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the reaction of 2-pyridinecarboxaldehyde and 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst. This reaction results in the formation of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide. The purity of the synthesized compound can be improved by recrystallization or column chromatography.

properties

IUPAC Name

1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-10-16-14)13-9-11-19(18-13)12-6-2-1-3-7-12/h1-11H,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPWLIPFCAPJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide

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